2,5-Dibromo-4-(trifluoromethyl)phenol

Electrophilic aromatic substitution Regioselective synthesis Halogenated phenol intermediates

Researchers requiring site-selective sequential functionalization for unsymmetrical biaryl synthesis face limited building block options. This compound's 2,5-dibromo pattern with differential electronic activation enables orthogonal Suzuki-Miyaura coupling-not achievable with the symmetric 2,6-isomer. • TRH-R1 agonist: EC₅₀ 2.54 μM (mouse TRH-R1, calcium flux) • Differential cytotoxicity: HeLa IC₅₀ 15 μM; MCF-7 IC₅₀ 20 μM; A549 >50 μM • CAS 2166806-21-7 | MW 319.90 | ≥95% | Global shipping available

Molecular Formula C7H3Br2F3O
Molecular Weight 319.90 g/mol
Cat. No. B12853385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dibromo-4-(trifluoromethyl)phenol
Molecular FormulaC7H3Br2F3O
Molecular Weight319.90 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Br)O)Br)C(F)(F)F
InChIInChI=1S/C7H3Br2F3O/c8-4-2-6(13)5(9)1-3(4)7(10,11)12/h1-2,13H
InChIKeyQCHPQKDSCVJUIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dibromo-4-(trifluoromethyl)phenol Overview


2,5-Dibromo-4-(trifluoromethyl)phenol (CAS 2166806-21-7) is a halogenated phenol derivative with the molecular formula C₇H₃Br₂F₃O and molecular weight of 319.90 g/mol . The compound features two bromine atoms at the 2- and 5-positions and a trifluoromethyl (-CF₃) group at the 4-position of the phenol ring . Its estimated LogP value of 3.8–4.2 reflects high lipophilicity conferred by the combined presence of bromine and trifluoromethyl substituents . This substitution pattern creates a distinct electronic and steric environment that differentiates it from regioisomers such as 2,6-dibromo-4-(trifluoromethyl)phenol (CAS 35852-57-4), which is the most commercially prevalent alternative .

Building Block Regioisomeric scaffold for site-selective cross-coupling
Bioactive Probe TRH-R1 GPCR agonist research context
Cell-Model Studies Cell-type-dependent cytotoxicity endpoint review

Irreplaceability of 2,5-Dibromo-4-(trifluoromethyl)phenol


Generic substitution among dibromo-(trifluoromethyl)phenol regioisomers is not scientifically valid due to fundamentally different substitution patterns that dictate distinct electronic environments, reactivity profiles, and biological outcomes. The 2,5-substitution pattern positions bromine atoms ortho and meta to the hydroxyl group, while the more common 2,6-isomer places both bromines ortho, creating symmetric steric hindrance around the phenolic oxygen . In cross-coupling applications, the 2,5-isomer offers two bromine sites with differential electronic activation due to the meta-directing influence of the CF₃ group at the 4-position, enabling site-selective sequential functionalization not achievable with the 2,6-isomer . In biological contexts, cell viability assays demonstrate that the 2,5-isomer exhibits measurable differential cytotoxicity (HeLa IC₅₀: 15 μM; MCF-7 IC₅₀: 20 μM), whereas comparable quantitative data for the 2,6-isomer under identical conditions is not available in public repositories . These differences preclude one-to-one substitution without protocol revalidation.

Attribute
2,5-Isomer (Target)
2,6-Isomer
Substitution Pattern
Br at C2 (ortho) & C5 (meta to OH)
Br at C2 & C6 (both ortho)
Cross-Coupling
Differential bromine reactivity enables sequential coupling
Symmetric sites; no site-selectivity
Bioactivity Data
Cell viability and GPCR data available
Comparable public data not identified

2,5- vs. 2,6-Isomer: Differentiation Evidence


Synthetic Route and Regioselective Bromination

The synthesis of 2,5-dibromo-4-(trifluoromethyl)phenol proceeds via sequential bromination of 4-(trifluoromethyl)phenol, with the hydroxyl group directing the first bromination to the ortho (C2) position and the CF₃ group meta-directing the second bromination to the C5 position . This regiochemical pathway is distinct from that of the 2,6-isomer, which would require different directing group control. The target compound's LogP is estimated at 3.8–4.2, and it decomposes above 200°C with a differential scanning calorimetry (DSC) exothermic peak at 210°C .

Synthetic Route
Cross-study comparable
2,5-substitution via ortho/meta direction
Differentiates reactivity for sequential coupling
Thermal stability: decomp. >200°C, exotherm 210°C
Electrophilic aromatic substitution Regioselective synthesis Halogenated phenol intermediates

Differential Cytotoxicity in Cancer Cell Lines

2,5-Dibromo-4-(trifluoromethyl)phenol was evaluated for cytotoxicity against a panel of human cancer cell lines, yielding IC₅₀ values of 15 μM against HeLa (cervical cancer) cells, 20 μM against MCF-7 (breast cancer) cells, and >50 μM against A549 (lung cancer) cells . The 2.7-fold selectivity window between HeLa and A549 indicates cell-type-dependent activity.

Cytotoxicity
Class-level inference
HeLa IC50 15 μM, MCF-7 20 μM, A549 >50 μM
Supports cell-model endpoint review
2.7-fold HeLa/A549 window; comparator data absent
Cancer cell viability Antiproliferative screening Phenolic cytotoxicity

TRH-R1 Agonist Activity

In functional assays at the mouse thyrotropin-releasing hormone receptor 1 (TRH-R1) expressed in HEK293 cells, 2,5-dibromo-4-(trifluoromethyl)phenol exhibited agonist activity with an EC₅₀ of 2.54 μM, as measured by intracellular Ca²⁺ flux using the FLIPR method [1]. A structurally related brominated compound (BindingDB ID 50158392, also containing bromine and trifluoromethyl motifs) showed substantially weaker interaction, with IC₅₀ >50 μM in radioligand displacement assays at the same receptor [2].

TRH-R1 Agonism
Class-level inference
EC50 2.54 μM (Ca²⁺ flux, HEK293)
Supports GPCR agonist assay context
≥19.7-fold lower than related brominated analog
GPCR agonism TRH receptor pharmacology Structure-activity relationship

Cross-Coupling Site Selectivity

The 2,5-dibromo-4-(trifluoromethyl)phenol molecule presents two distinct bromine sites for cross-coupling reactions (e.g., Suzuki-Miyaura), with reactivity governed by electronic effects . The CF₃ group at the 4-position exerts an electron-withdrawing meta-directing influence that electronically differentiates the C2 and C5 bromine positions. In contrast, the 2,6-dibromo isomer (CAS 35852-57-4) positions both bromine atoms ortho to the hydroxyl group, creating symmetric steric hindrance and equivalent electronic activation .

Site Selectivity
Class-level inference
C2 & C5 differential activation by CF₃ meta-effect
Enables sequential orthogonal functionalization
2,6-isomer has symmetric equivalent sites
Suzuki-Miyaura coupling Site-selective functionalization Organohalide building blocks

Commercial Availability and Pricing Comparison

2,5-Dibromo-4-(trifluoromethyl)phenol is commercially available at ≥95% purity, with pricing at approximately RMB 4745 per 100 mg and RMB 6140 per 250 mg . This reflects its status as a specialty research intermediate produced in smaller quantities compared to the 2,6-isomer.

Commercial Profile
Supporting evidence
≥95% purity; specialty intermediate pricing
Procurement planning context
Less common regioisomer; lead times may differ
Research chemical procurement Specialty intermediate sourcing Price comparison

2,5-Dibromo-4-(trifluoromethyl)phenol Applications


Site-Selective Sequential Cross-Coupling

The 2,5-dibromo substitution pattern with differential electronic activation at C2 and C5 positions enables site-selective Suzuki-Miyaura coupling, where the two bromine sites can be functionalized sequentially with different coupling partners . This is particularly valuable in medicinal chemistry programs synthesizing libraries of unsymmetrical biaryl or terphenyl derivatives bearing trifluoromethyl and phenolic functionalities. The symmetric 2,6-isomer cannot provide this site-selectivity advantage, making the 2,5-isomer the preferred building block when sequential orthogonal functionalization is required .

TRH-R1 Agonist Pharmacology

With a measured EC₅₀ of 2.54 μM at mouse TRH-R1 in calcium flux assays , this compound serves as a functional agonist scaffold for thyrotropin-releasing hormone receptor pharmacology studies. Researchers investigating TRH receptor signaling pathways or screening for novel TRH-R1 modulators may use this compound as a reference agonist or as a starting point for structure-activity relationship (SAR) optimization. The micromolar potency is sufficient for in vitro mechanistic studies where stronger agonists may mask subtle signaling differences.

Antiproliferative SAR: Cervical & Breast Cancer

The compound exhibits differential cytotoxicity across human cancer cell lines, with IC₅₀ values of 15 μM (HeLa cervical cancer) and 20 μM (MCF-7 breast cancer), while showing minimal activity against A549 lung cancer cells (>50 μM) . This cell-type selectivity profile makes it a useful tool compound for investigating bromophenol structure-activity relationships in antiproliferative research, particularly in cervical and breast cancer models where it demonstrates measurable potency.

Electrophilic Aromatic Substitution Development

The synthesis of this compound via sequential bromination—ortho-directed by hydroxyl followed by meta-directed by CF₃—represents a case study in regiochemical control during electrophilic aromatic substitution of polysubstituted phenols . Researchers developing synthetic methodologies for halogenated aromatic compounds may use this compound as a reference standard for validating regioselectivity predictions or as a substrate for further derivatization studies involving phenol functional group transformations.

Application
Selection Property
Validation Focus
Sequential cross-coupling research
Differential bromine reactivity profile
Orthogonal functionalization sequence
TRH-R1 GPCR pharmacology
Functional agonist response at mouse TRH-R1
Ca²⁺ flux assay context; agonist scaffold SAR
Antiproliferative SAR studies
Cell-type-dependent activity profile
HeLa and MCF-7 cell-model endpoint review
Regioselective bromination methodology
Ortho/meta directing-group control
Regiochemical outcome validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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